SB 525334 (CAS 356559-20-1) is a highly potent, orally bioavailable small molecule inhibitor of the transforming growth factor-β1 (TGF-β1) receptor, activin receptor-like kinase 5 (ALK5). By competitively binding to the ATP-binding site of ALK5, it prevents the phosphorylation and subsequent nuclear translocation of SMAD2/3, effectively blocking TGF-β1-responsive gene transcription . Originally developed by GlaxoSmithKline, this compound has become a critical procurement choice for laboratories modeling pulmonary arterial hypertension (PAH), tissue fibrosis, and mesenchymal tumors due to its established in vivo efficacy and high solubility profile .
Substituting SB 525334 with generic or broad-spectrum ALK inhibitors often leads to confounding experimental artifacts due to off-target inhibition of ALK2, ALK3, and ALK6. These receptors mediate bone morphogenetic protein (BMP) signaling, which regulates distinct cellular processes from the TGF-β pathway. Using a benchmark like SB-431542 or less selective pan-ALK inhibitors can inadvertently suppress BMP signaling, skewing results in stem cell differentiation, osteogenesis, and fibrosis assays . Procuring the highly selective SB 525334 ensures that the observed phenotypic responses are strictly isolated to ALK5/TGF-β1 blockade, safeguarding assay reproducibility .
SB 525334 demonstrates an ALK5 IC50 of 14.3 nM in cell-free kinase assays . This represents a ~6.5-fold increase in biochemical potency compared to the widely used benchmark SB-431542 (ALK5 IC50 = 94 nM) .
| Evidence Dimension | ALK5 (TGF-βRI) IC50 |
| Target Compound Data | 14.3 nM |
| Comparator Or Baseline | SB-431542 (94 nM) |
| Quantified Difference | ~6.5-fold higher potency |
| Conditions | Cell-free kinase assay (GST-tagged ALK5) |
Allows researchers to achieve complete SMAD2/3 blockade at lower working concentrations, minimizing solvent-induced cytotoxicity in sensitive cell lines.
While many ALK inhibitors exhibit cross-reactivity across the TGF-β superfamily, SB 525334 is highly selective for ALK5, with strict inactivity against ALK2, ALK3, and ALK6 (IC50 > 10,000 nM). This provides a >700-fold selectivity window over BMP-mediating ALK receptors.
| Evidence Dimension | ALK2/3/6 IC50 (BMP Pathway) |
| Target Compound Data | > 10,000 nM (Inactive) |
| Comparator Or Baseline | Broad-spectrum ALK inhibitors (Active against ALK2/3/6) |
| Quantified Difference | >700-fold selectivity for ALK5 over ALK2/3/6 |
| Conditions | In vitro kinase selectivity profiling |
Ensures that observed phenotypic changes are strictly driven by TGF-β1/ALK5 inhibition without confounding interference from bone morphogenetic protein (BMP) signaling.
Unlike strictly in vitro tool compounds, SB 525334 exhibits high solubility (≥20 mg/mL in DMSO) and is highly compatible with standard in vivo formulation vehicles such as PEG300/Tween 80 or corn oil . It has demonstrated robust oral bioavailability and efficacy in rodent models at doses of 10–30 mg/kg/day .
| Evidence Dimension | In vivo oral dosing viability |
| Target Compound Data | Validated efficacy at 10–30 mg/kg/day |
| Comparator Or Baseline | Strictly in vitro probes (Poorly soluble/non-bioavailable) |
| Quantified Difference | Seamless transition to 30 mg/kg/day oral dosing |
| Conditions | In vivo rodent models (PAH and fibrosis) |
Streamlines procurement for translational research by providing a compound that transitions seamlessly from in vitro screening to in vivo disease modeling without novel formulation development.
SB 525334 is a highly validated choice for in vivo PAH models, where oral administration (10-30 mg/kg/day) has been quantitatively proven to reverse pulmonary arterial pressure and inhibit right ventricular hypertrophy .
Due to its high potency in blocking SMAD2/3 nuclear localization, it is highly effective for in vitro and in vivo assays measuring the suppression of procollagen α1(I) and plasminogen activator inhibitor-1 (PAI-1) mRNA expression.
Its strict inactivity against ALK2/3/6 makes it a critical reagent in differentiation workflows where isolating TGF-β inhibition from BMP signaling is required to prevent off-target lineage skewing.
Acute Toxic;Irritant